N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide
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Overview
Description
N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core substituted with tert-butyl, methyl, and phenyl groups. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, indicating a potential for diverse biological activities .
Mode of Action
It’s worth noting that similar compounds often interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, suggesting that this compound may also have diverse biochemical effects .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, suggesting that this compound may also have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-A]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The tert-butyl, methyl, and phenyl groups are introduced through various substitution reactions.
Coupling with 4-aminophenylacetamide: The final step involves coupling the substituted pyrazolo[1,5-A]pyrimidine with 4-aminophenylacetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolo[1,5-A]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidines with different substituents, such as:
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide .
- tert-Butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .
Uniqueness
N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide is unique due to its specific combination of substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-16-23(18-9-7-6-8-10-18)24-28-21(25(3,4)5)15-22(30(24)29-16)27-20-13-11-19(12-14-20)26-17(2)31/h6-15,27H,1-5H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDSLUURZGFPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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